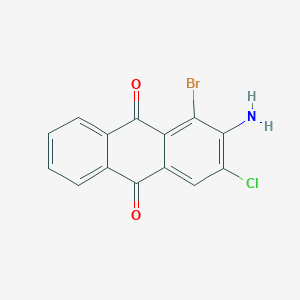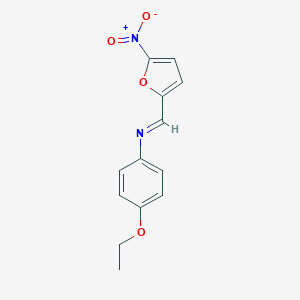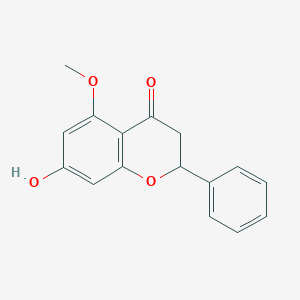
Alpinetin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of alpinetin has not been directly detailed in the provided studies, indicating a potential gap in publicly available research specifically focusing on the synthetic pathways for this compound. However, its natural occurrence in the ginger family suggests that its extraction and purification from plant sources are the primary methods of obtaining this compound.
Molecular Structure Analysis
This compound is identified as 7-hydroxy-5-methoxyflavanone. Studies on its molecular structure have shown that it possesses a unique arrangement of functional groups that contribute to its bioactive properties. Theoretical studies, including density functional theory (DFT) calculations, have been utilized to explore the electronic and structural information of this compound, revealing insights into its antioxidant potential through various quantum chemical descriptors (Shireen, Muraleedharan, & Mujeeb, 2018).
Chemical Reactions and Properties
This compound interacts significantly with biomolecules, as evidenced by studies on its binding to human serum albumin (HSA). These interactions suggest hydrophobic interactions as the predominant forces, influencing its bioavailability and therapeutic efficacy (He et al., 2005).
Physical Properties Analysis
While specific studies detailing the physical properties of this compound were not identified, its solubility and stability have been subjects of investigation. Notably, the formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly improve the water solubility and stability of this compound, indicating its relatively hydrophobic nature and the importance of complexation for its application (Ma et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, particularly its antioxidant activity, have been extensively studied. This compound's ability to scavenge free radicals and act as an effective antioxidant is closely linked to its molecular structure, specifically the presence of hydroxyl groups that participate in hydrogen atom transfer mechanisms. These properties underline this compound's potential as a therapeutic agent in managing oxidative stress-related conditions (Shireen, Muraleedharan, & Mujeeb, 2018).
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Es wurde festgestellt, dass Alpinetin signifikante Antitumor-Eigenschaften gegen eine Vielzahl von menschlichen Karzinomzellinien aufweist . Es wurde berichtet, dass es die Empfindlichkeit von medikamentenresistenten Lungenkrebszellen gegenüber Cisplatin (Cis-Diammin-Dichloridoplatin) verbessert .
Entzündungshemmende Eigenschaften
Es wurde gezeigt, dass this compound entzündungshemmende Eigenschaften besitzt . Dies macht es zu einem potenziellen Kandidaten für die Behandlung von Krankheiten, bei denen Entzündungen eine Schlüsselrolle spielen.
Hepatoprotektive Wirkungen
Es wurde festgestellt, dass this compound hepatoprotektive Wirkungen hat . Dies deutet darauf hin, dass es bei der Behandlung von Lebererkrankungen oder Leberschäden eingesetzt werden könnte .
Herz-Kreislauf-Schutzwirkung
Es wurde berichtet, dass this compound herz-Kreislauf-Schutzwirkungen hat . Dies deutet darauf hin, dass es bei der Behandlung oder Vorbeugung von Herz-Kreislauf-Erkrankungen von Vorteil sein könnte.
Lungen-Schutzwirkung
Es wurde festgestellt, dass this compound lungen-Schutzwirkungen hat . Dies deutet darauf hin, dass es bei der Behandlung oder Vorbeugung von Lungenerkrankungen von Vorteil sein könnte.
Antibakterielle und antivirale Eigenschaften
Es wurde festgestellt, dass this compound sowohl antibakterielle als auch antivirale Eigenschaften hat . Dies deutet darauf hin, dass es bei der Behandlung verschiedener bakterieller und viraler Infektionen eingesetzt werden könnte.
Neuroprotektive Eigenschaften
Es wurde berichtet, dass this compound neuroprotektive Eigenschaften hat
Wirkmechanismus
Alpinetin, also known as 7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one, is a natural flavonoid found in many medicinal plants. It has been recognized for its broad range of pharmacological activities .
Target of Action
This compound has been found to target the uridine-cytidine kinase 2 (UCK2) enzyme, which plays a crucial role in gene synthesis . It also interacts with Peroxisome proliferator-activated receptor gamma (PPAR-γ) and Nuclear factor erythroid 2–related factor 2 (Nrf2), which are involved in anti-inflammatory and antioxidant responses respectively .
Mode of Action
This compound interacts with its targets, leading to various changes in cellular processes. For instance, it induces p53-dependent mitochondrial apoptosis in HT-29 cells when it targets UCK2 . It also inhibits the expression of Toll-like receptor 4 (TLR4), which plays a key role in innate immunity .
Biochemical Pathways
This compound affects multiple signaling pathways, contributing to its diverse pharmacological activities. It has been reported to regulate pathways involved in inflammation, tumor growth, and oxidative stress . For instance, it has been shown to inhibit the NF-κB/MAPK signaling pathway, which plays a crucial role in inflammation and cancer .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound may have poor oral bioavailability due to its extensive glucuronidation . This means that after oral administration, a significant portion of this compound is metabolized and excreted, reducing the amount that reaches systemic circulation. It has been found to be rapidly absorbed after oral administration, with an absolute bioavailability of about 151% .
Result of Action
The interaction of this compound with its targets and the subsequent changes in biochemical pathways result in a wide range of effects at the molecular and cellular levels. These include anti-tumor, anti-inflammatory, hepatoprotective, cardiovascular protective, lung protective, antibacterial, antiviral, and neuroprotective effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the bioavailability of this compound can be affected by factors such as diet and the presence of other compounds that can interfere with its absorption or metabolism.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCWVDPMPFUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398801 | |
| Record name | Alpinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1090-65-9 | |
| Record name | Alpinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does alpinetin exert its anti-tumor effects?
A1: this compound has been shown to inhibit tumor growth through various mechanisms, including:
- Inducing apoptosis: this compound promotes apoptosis in several cancer cell lines, including gastric, lung, and breast cancer. This is achieved through the activation of the mitochondrial pathway, involving mitochondrial membrane potential disruption, cytochrome c release, and caspase activation. [, , ]
- Cell cycle arrest: this compound induces cell cycle arrest at the G0/G1 phase in hepatoma cells and the G2/M phase in gastric cancer cells, thereby inhibiting proliferation. [, ]
- Inhibiting proliferation and metastasis: this compound suppresses cell proliferation and metastasis in osteosarcoma by inhibiting the PI3K/AKT and ERK pathways, crucial signaling pathways involved in cell growth and survival. []
- Sensitizing drug-resistant cancer cells: In lung cancer, this compound enhances the sensitivity of drug-resistant cells to cisplatin, potentially by influencing mitochondria and the PI3K/Akt pathway. [, ]
Q2: What are the effects of this compound on inflammation?
A2: this compound exhibits anti-inflammatory properties through several mechanisms:
- Modulating inflammatory cytokines: this compound reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1 in models of inflammatory bowel disease and atherosclerosis. [, ]
- Activating the Nrf2 pathway: This activation leads to the upregulation of antioxidant enzymes like glutathione and thioredoxin, effectively reducing oxidative stress and inflammation. []
- Inhibiting NF-κB activation: this compound blocks NF-κB activation in macrophages and colorectal cells, suppressing the inflammatory cascade. This effect is potentially mediated by the pregnane X receptor (PXR). []
- Suppressing T lymphocyte activation: this compound can suppress ConA-induced murine splenocyte proliferation, Th1/Th2 cytokines production, and CD4+ T-cell populations, indicating a potential for immunosuppressive activity. []
Q3: How does this compound impact bone health?
A3: Research suggests that this compound may have a protective effect on bone health:
- Inhibiting osteoclastogenesis: this compound inhibits RANKL-induced osteoclastogenesis, the process of bone resorption by osteoclasts. This effect is linked to the modulation of NFATc1, a key transcription factor involved in osteoclast differentiation. []
- Alleviating bone loss: this compound treatment in mice has shown to alleviate ovariectomy-induced bone loss, suggesting a potential therapeutic role in postmenopausal osteoporosis. []
Q4: What is the role of this compound in cardiovascular health?
A4: this compound demonstrates several beneficial effects on the cardiovascular system:
- Vasorelaxant effects: this compound induces relaxation of rat mesenteric arteries through both endothelium-dependent and -independent mechanisms. The endothelium-dependent relaxation is likely mediated by nitric oxide, while the endothelium-independent relaxation might involve the inhibition of Ca2+ influx and intracellular Ca2+ release. []
- Protecting against myocardial cell apoptosis: this compound protects rat myocardial cells against apoptosis induced by serum deprivation. This protective effect is linked to the activation of δ opioid receptors and the downstream PKC/ERK signaling pathway. []
Q5: What is the chemical structure of this compound?
A5: this compound is a flavonoid with the IUPAC name:
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H12O4, and its molecular weight is 268.26 g/mol.
Q7: Is there spectroscopic data available for this compound?
A7: Yes, several studies have utilized spectroscopic techniques to characterize this compound and its interactions:
- NMR Spectroscopy: 1H-NMR and 13C-NMR have been used to confirm the structure of this compound. []
- UV-Vis Spectroscopy: This technique has been employed to study the interaction of this compound with proteins like human serum albumin (HSA) and bovine serum albumin (BSA). The results suggest that this compound quenches the intrinsic fluorescence of these proteins, indicating binding interactions. [, ]
- Fluorescence Spectroscopy: This technique has been used extensively to characterize the binding of this compound to various proteins. The studies provide information on binding constants, binding sites, and the nature of binding forces involved. [, , , ]
Q8: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A8: Pharmacokinetic studies indicate:
- Extensive Glucuronidation: this compound undergoes extensive glucuronidation, primarily by UGT1A1, UGT1A3, UGT1A9, and UGT2B15 enzymes, in the liver and intestines, which might contribute to its low oral bioavailability. [, , ]
- Metabolite Identification: Studies in rats have identified various metabolites of this compound in plasma, urine, bile, and feces after oral administration. These metabolites include glucuronide conjugates and phenolic acids, suggesting multiple metabolic pathways. []
- Species Differences in Glucuronidation: Glucuronidation activity of this compound varies across species, with human liver microsomes showing the highest intrinsic clearance, followed by dog, rat, and mice liver microsomes. This information is valuable for selecting appropriate animal models for pre-clinical pharmacokinetic studies. []
Q9: What in vitro models have been used to study this compound's effects?
A9: Various cell lines have been utilized, including:
- Cancer cell lines: Human gastric cancer cells (e.g., SGC7901, BGC823), [] lung cancer cells (e.g., A549, SK-MES-1), [, ] breast cancer cells, [] hepatoma cells (e.g., HepG2), [] pancreatic cancer cells (e.g., BxPC-3), [] and ovarian cancer cells (e.g., SKOV3). []
- Macrophages: RAW264.7 cells have been used to study this compound's anti-inflammatory effects and its impact on IL-6 expression and methylation. [, ]
- Endothelial cells: Human pulmonary microvascular endothelial cells (HPMECs) have been used to investigate this compound's protective effects against lung injury. []
- Rat aortic smooth muscle cells: These cells have been utilized to study the effects of this compound on vascular function, including its impact on cell proliferation, migration, and nitric oxide production. []
Q10: What are some of the key findings from in vivo studies on this compound?
A10: Animal models, primarily rodent models, have demonstrated:
- Attenuation of inflammatory diseases: this compound reduced the severity of dextran sulfate sodium (DSS)-induced colitis in mice, a model of inflammatory bowel disease. [] It also attenuated atherosclerosis and macrophage infiltration in ApoE-deficient mice fed a high-fat diet. []
- Protection against organ injury: this compound protected against pancreatitis-associated lung injury in a rat model, potentially by upregulating aquaporin-1 expression. [] It also showed protective effects in a rat model of chronic obstructive pulmonary disease (COPD), reducing inflammation, apoptosis, and fibrosis. []
- Alleviation of bone loss: this compound treatment mitigated ovariectomy-induced bone loss in mice. []
Q11: What is known about the safety and toxicity profile of this compound?
A11: While this compound generally exhibits low systemic toxicity, further research is needed to fully understand its safety profile.
- Acute Toxicity: One study reported no toxic signs or deaths in rats after acute toxicity tests, suggesting a favorable safety profile. []
- Drug Interactions: this compound has been shown to inhibit CYP3A4, CYP2C9, and CYP2E1 enzymes in vitro, indicating a potential for drug interactions with medications metabolized by these enzymes. Further in vivo studies are needed to confirm these interactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
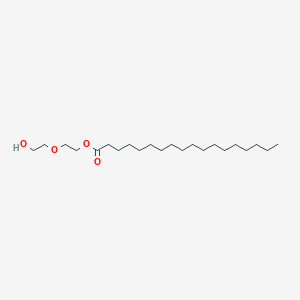

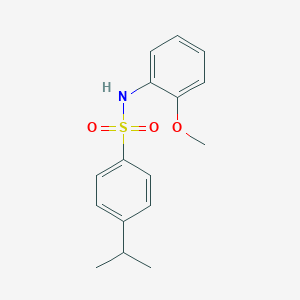
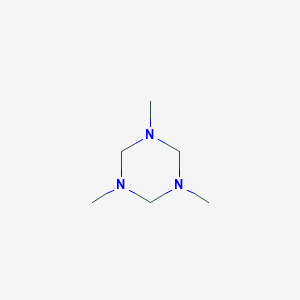
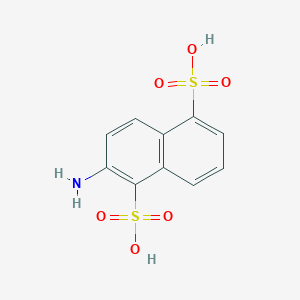
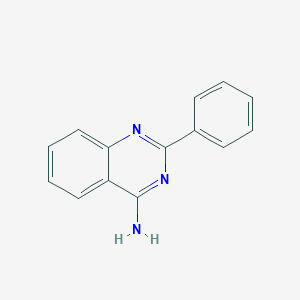
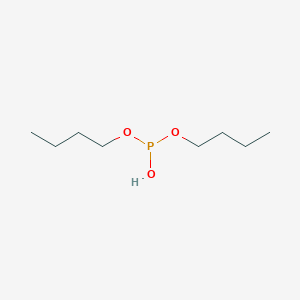

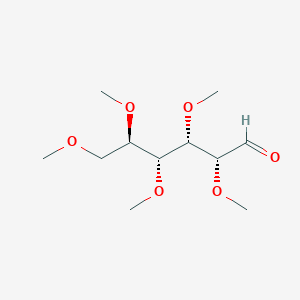
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
